

# A Comparative Meta-Analysis of FAP-Targeted Therapies, Including OncoFAP-GlyPro-MMAF

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## Compound of Interest

Compound Name: OncoFAP-GlyPro-MMAF

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Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers, has emerged as a promising target for a new generation of anti-cancer therapies. Its limited expression in healthy adult tissues makes it an attractive candidate for targeted drug delivery, aiming to minimize off-target toxicity. This guide provides a comparative analysis of various FAP-targeted therapeutic strategies, with a special focus on the small molecule-drug conjugate (SMDC) **OncoFAP-GlyPro-MMAF**, alongside other modalities such as radionuclide therapies and Chimeric Antigen Receptor (CAR) T-cell therapies.

## OncoFAP-GlyPro-MMAF: A Novel Small Molecule-Drug Conjugate

**OncoFAP-GlyPro-MMAF** is an investigational SMDC that consists of a high-affinity FAP-targeting small molecule (OncoFAP), a cleavable dipeptide linker (Gly-Pro), and the potent cytotoxic agent monomethyl auristatin F (MMAF). The mechanism of action relies on the enzymatic activity of FAP in the tumor microenvironment to cleave the linker and release the MMAF payload, leading to localized cancer cell death.

## Preclinical Efficacy of OncoFAP-GlyPro-MMAF

Preclinical studies in mouse xenograft models of various cancers have demonstrated the potent anti-tumor activity of **OncoFAP-GlyPro-MMAF**.

Table 1: Preclinical Efficacy of **OncoFAP-GlyPro-MMAF** in Xenograft Models

Cancer Model	Dosing Schedule	Outcome	Reference
HT-1080.hFAP (Fibrosarcoma)	5 nmol/mouse, i.v.	Complete tumor remission	[1]
HT-1080.hFAP (Fibrosarcoma)	2.5 nmol/mouse, i.v.	Significant tumor growth inhibition	[1]
HT-1080.hFAP (Fibrosarcoma)	1 nmol/mouse, i.v.	Moderate tumor growth inhibition	[1]
FAP-positive cellular models	Not specified	Most efficacious anti-cancer therapeutic	[2]
Stromal models	Not specified	Potent antitumor activity	[2]

## Experimental Protocol: In Vivo Tumor Growth Inhibition Study

- Animal Model: BALB/c nude mice.[1]
- Cell Line: HT-1080 human fibrosarcoma cells engineered to express human FAP (HT-1080.hFAP).[1]
- Tumor Implantation: Subcutaneous injection of HT-1080.hFAP cells.[1]
- Treatment: Intravenous (i.v.) administration of **OncoFAP-GlyPro-MMAF** at specified doses once tumors reached a certain volume.[1]
- Endpoint: Tumor volume was measured over time to assess tumor growth inhibition. Survival was also monitored.[1]

## FAP-Targeted Radionuclide Therapies

FAP-targeted radionuclide therapies utilize a FAP-binding molecule to deliver a radioactive isotope to the tumor site, enabling both diagnosis (theranostics) and treatment.

Table 2: Clinical Data for FAP-Targeted Radionuclide Therapies

Therapy	Radionuclide	Clinical Trial	Cancer Type(s)	Key Efficacy Results	Key Safety Findings	References
<sup>177</sup> Lu-FAP-2286	Lutetium-177	LuMIERE (NCT04939610)	Advanced/Metastatic Solid Tumors	1/11 patients (9.1%) had a confirmed partial response; 1/11 had stable disease.[3][4]	Manageable safety profile; primarily Grade 1/2 TEAEs. Grade 4 lymphopenia reported in one patient.[3][4]	[3][4][5][6]
<sup>90</sup> Y-FAPI-46	Yttrium-90	Retrospective study	Advanced Sarcoma and other cancers	Disease control in 8/21 patients (38%), including 1 partial response and 7 stable diseases.[7][8]	Grade 3/4 thrombocytopenia and anemia were the most prevalent adverse events.[7][8][9]	[7][8][9][10][11]

## Experimental Protocol: LuMIERE Clinical Trial (NCT04939610)

- Study Design: Phase 1/2, multicenter, open-label, dose-escalation study.[5]

- Patient Population: Adults with advanced/metastatic solid tumors refractory to or progressed after prior treatment.[5]
- Intervention: Intravenous administration of  $^{177}\text{Lu}$ -FAP-2286 in 6-week cycles.[5]
- Primary Objective (Phase 1): Evaluate safety and tolerability and determine the recommended Phase 2 dose.[5]
- Endpoints: Tumor response (RECIST v1.1), safety (CTCAE v5.0), pharmacokinetics, and dosimetry.[5]

## FAP-Targeted CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cell therapy involves genetically modifying a patient's T-cells to recognize and attack cancer cells. FAP-targeted CAR T-cells are designed to eliminate FAP-expressing CAFs in the tumor stroma.

Table 3: Clinical Data for FAP-Targeted CAR T-Cell Therapy

Therapy	Clinical Trial	Cancer Type	Key Efficacy Results	Key Safety Findings	References
Anti-FAP CAR T-cells	Phase I (NCT01722149)	Malignant Pleural Mesothelioma	2 out of 3 patients alive at a median follow-up of 18 months. [12]	Well-tolerated with no evidence of treatment-related toxicity.[12]	[12][13]
Mesothelin-targeted CAR T-cells + Pembrolizumab	Phase I (NCT02414269)	Malignant Pleural Disease	Median overall survival of 23.9 months; 1-year overall survival of 83%.[14]	Safe and well-tolerated.[14]	[13][14][15][16]

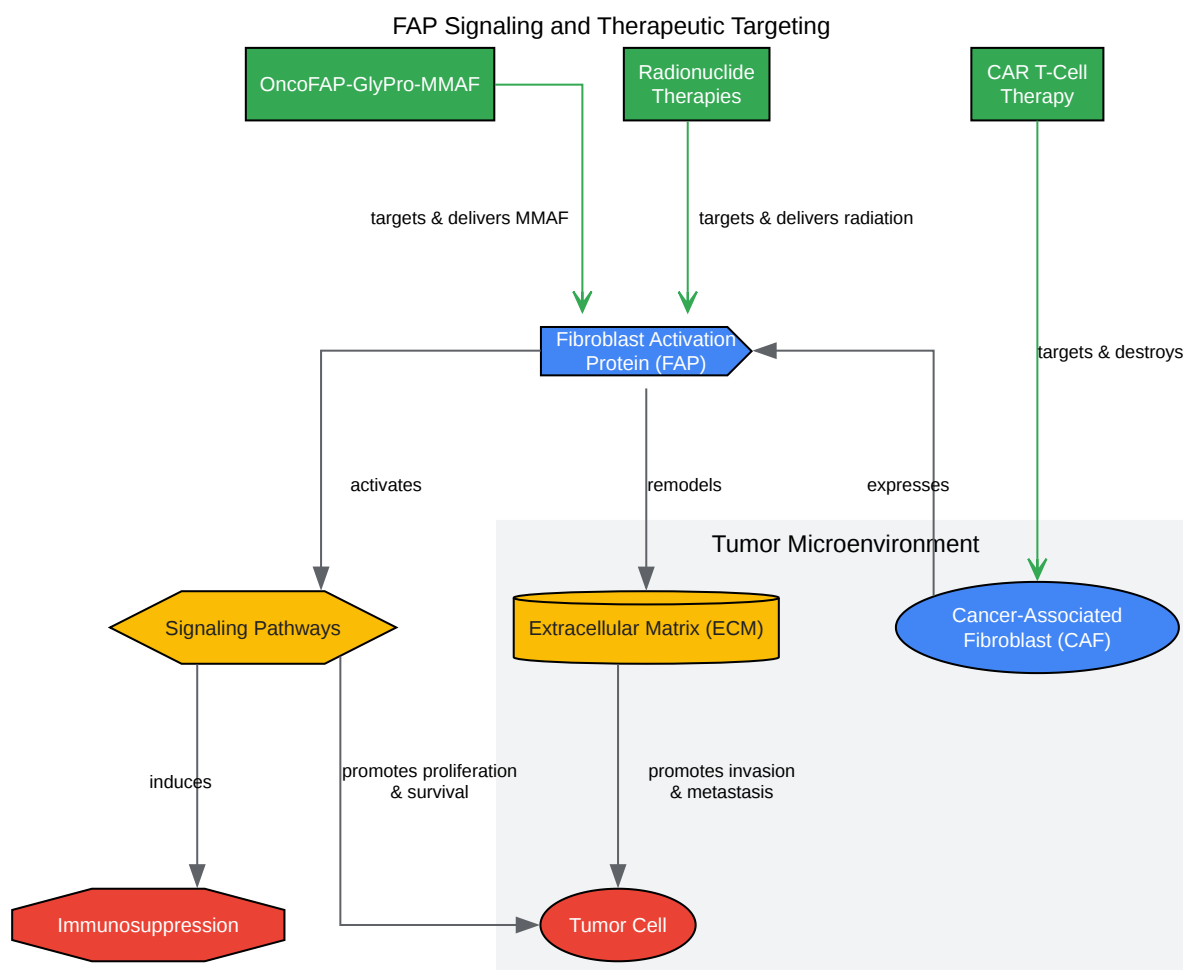
Note: While the second entry targets mesothelin, it is often used in combination with checkpoint inhibitors in FAP-positive tumor environments and represents a relevant comparative approach.

## Experimental Protocol: Phase I Trial of Anti-FAP CAR T-cells (NCT01722149)

- Study Design: Phase I, single-center trial.[\[12\]](#)
- Patient Population: Patients with metastatic malignant pleural mesothelioma.[\[12\]](#)
- Intervention: A single intrapleural administration of  $1 \times 10^6$  autologous anti-FAP CAR T-cells.[\[12\]](#)
- Primary Endpoint: Safety and persistence of CAR T-cells.[\[12\]](#)
- Monitoring: Clinical evaluation for on-target/off-tumor toxicity, cytokine levels, and CAR T-cell detection in pleural effusion and blood.[\[12\]](#)

## FAP Signaling Pathway and Therapeutic Intervention

FAP is implicated in several signaling pathways that promote tumor growth, invasion, and immunosuppression. Understanding these pathways is crucial for developing effective targeted therapies.

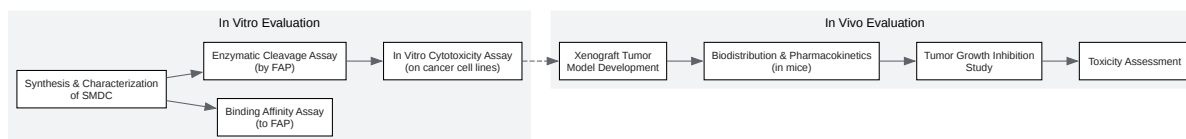


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Caption: FAP signaling in the TME and points of therapeutic intervention.

## Experimental Workflow: Preclinical Evaluation of FAP-Targeted SMDCs

The preclinical development of FAP-targeted SMDCs like **OncoFAP-GlyPro-MMAF** follows a structured workflow to assess efficacy and safety before clinical translation.



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Caption: Preclinical workflow for FAP-targeted Small Molecule-Drug Conjugates.

## Conclusion

FAP-targeted therapies represent a promising and rapidly evolving field in oncology. **OncoFAP-GlyPro-MMAF** has demonstrated significant preclinical anti-tumor activity, highlighting the potential of the SMDC approach. Radionuclide therapies are showing early signs of efficacy and manageable safety in clinical trials across various solid tumors. FAP-targeted CAR T-cell therapies are also emerging as a viable strategy, particularly for localized diseases like mesothelioma.

Direct comparative data from late-stage clinical trials are needed to definitively establish the optimal FAP-targeted therapy for specific cancer types. However, the diverse mechanisms of action of these novel agents suggest that they may have distinct applications and could potentially be used in combination to achieve synergistic anti-tumor effects. Continued research and clinical development are crucial to fully realize the therapeutic potential of targeting FAP in cancer.

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- To cite this document: BenchChem. [A Comparative Meta-Analysis of FAP-Targeted Therapies, Including OncoFAP-GlyPro-MMAF]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604424#meta-analysis-of-fap-targeted-therapies-including-oncofap-glypro-mmaf]

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